5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate
Description
5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate is a brominated aromatic amine salt with a methoxyethyl substituent on the nitrogen atom. The compound’s trifluoroacetate counterion enhances solubility in polar organic solvents, a common feature in pharmaceutical intermediates.
Properties
Molecular Formula |
C16H23BrF3NO4 |
|---|---|
Molecular Weight |
430.26 g/mol |
IUPAC Name |
5-(2-bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H22BrNO2.C2HF3O2/c1-17-12-10-16-9-5-2-6-11-18-14-8-4-3-7-13(14)15;3-2(4,5)1(6)7/h3-4,7-8,16H,2,5-6,9-12H2,1H3;(H,6,7) |
InChI Key |
VMWKKUBHMBXOJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCCCCOC1=CC=CC=C1Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Amine Formation: The intermediate is then reacted with a suitable amine, such as 2-methoxyethylamine, under controlled conditions to form the desired amine compound.
Trifluoroacetate Formation: Finally, the amine compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the bromophenoxy group, potentially leading to debromination.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
Potential Applications
5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate has potential applications in pharmaceutical development due to its structural characteristics.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound can be explored through various types of reactions, and its synthesis typically involves several steps with specific reagents and conditions to optimize yield and purity.
Structural Similarities and Uniqueness
Several compounds share structural similarities with this compound. These include:
- 5-(4-Bromophenoxy)-N-(3-methoxypropyl)pentan-1-amine Contains a brominated phenyl ether but differs in the position of the bromine and the alkyl chain.
- 4-(Bromophenyl)-N-(ethyl)butan-1-amine Contains a brominated phenyl amine but lacks an ether linkage.
- Phenyl-N-(methoxyethyl)butan-1-amine A simple phenyl amine without bromination.
The uniqueness of this compound lies in its specific combination of functionalities, which may enhance its biological activity compared to similar compounds. Further research is needed to fully understand its properties and potential applications in medicinal chemistry.
Related Compounds and Antimicrobial Activity
Research on related compounds, such as benzyl and aryl derivatives of carboximidamide, has shown that specific substitutions and structural modifications can significantly impact antimicrobial activity . For example, compounds with substituents in the meta-position generally exhibit higher activity compared to those with ortho- or para-substitutions . These findings suggest potential avenues for exploring the antimicrobial properties of this compound through structural modifications and derivatization .
Data Table: Structural Comparison of Related Compounds
| Compound Name | Key Features | Differences |
|---|---|---|
| 5-(4-Bromophenoxy)-N-(3-methoxypropyl)pentan-1-amine | Brominated phenyl ether | Different position of bromine and alkyl chain |
| 4-(Bromophenyl)-N-(ethyl)butan-1-amine | Brominated phenyl amine | No ether linkage |
| Phenyl-N-(methoxyethyl)butan-1-amine | Simple phenyl amine | No bromination |
Mechanism of Action
The mechanism of action of 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetate moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to derivatives with varying nitrogen substituents. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.
Structural Comparison
Key analogs include:
5-(2-Bromophenoxy)-N-(pyridin-2-ylmethyl)pentan-1-amine 2,2,2-trifluoroacetate (CAS 1956354-77-0) Substituent: Pyridin-2-ylmethyl (aromatic, π-π interaction-capable). Molecular Formula: C₁₉H₂₂BrF₃N₂O₃ .
Target Compound: 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate Substituent: 2-Methoxyethyl (ether-based, hydrophilic). Inferred Molecular Formula: ~C₁₇H₂₄BrF₃N₁O₄ (estimated by replacing pyridinylmethyl with methoxyethyl).
Physicochemical Properties
- Key Differences : The pyridine group enhances lipophilicity and aromatic interactions, favoring membrane permeability in biological systems. The methoxyethyl group improves water solubility, making the compound more amenable to formulations requiring aqueous compatibility .
Research Findings and Data Gaps
Biological Activity : Pyridine analogs show higher binding affinity to metalloenzymes (e.g., kinases) due to nitrogen’s lone pair, whereas methoxyethyl derivatives may lack such specificity .
Thermal Stability : Trifluoroacetate salts generally exhibit lower melting points compared to hydrochloride salts, impacting storage conditions.
Commercial Availability : The pyridinylmethyl variant is marketed by LEAP CHEM CO., LTD. (CAS 1956354-77-0), but the methoxyethyl analog’s availability is unconfirmed in the provided evidence .
Biological Activity
5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate is a synthetic organic compound with potential biological activities. Its structure features a bromophenyl moiety, an ether linkage, and a trifluoroacetate functional group, contributing to its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 430.26 g/mol. The trifluoroacetate group enhances solubility and stability, making it suitable for various applications in medicinal chemistry .
Synthesis
The synthesis of this compound typically involves multiple steps that optimize yield and purity. The general procedure includes:
- Formation of the Bromophenyl Ether : Reaction of 2-bromophenol with an appropriate alkyl halide.
- Amine Formation : Alkylation of the resulting ether with N-(2-methoxyethyl)pentan-1-amine.
- Trifluoroacetate Formation : Treatment with trifluoroacetic anhydride to obtain the final product.
Table: Comparison with Similar Compounds
| Compound Name | Key Features | Differences |
|---|---|---|
| 5-(4-Bromophenoxy)-N-(3-methoxypropyl)pentan-1-amine | Brominated phenyl ether | Different position of bromine and alkyl chain |
| 4-(Bromophenyl)-N-(ethyl)butan-1-amine | Brominated phenyl amine | No ether linkage |
| Phenyl-N-(methoxyethyl)butan-1-amine | Simple phenyl amine | No bromination |
The unique combination of functionalities in this compound may enhance its biological activity compared to structurally similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing pathways involved in cell signaling and proliferation. Research indicates that compounds with similar structures often exhibit significant activity against various cancer cell lines and pathogens.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives tested showed IC50 values ranging from 0.29 to 0.90 µM against HepG2 cells, comparable to known chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Investigations into the antimicrobial potential of related compounds have shown efficacy against pathogens such as Plasmodium falciparum and Leishmania donovani, indicating a broad-spectrum antiprotozoal activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance potency.
Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
